Technical Guide: Biological Targets & Pharmacological Profile of 1-(6-Ethylpyridin-2-yl)piperazine
Technical Guide: Biological Targets & Pharmacological Profile of 1-(6-Ethylpyridin-2-yl)piperazine
This technical guide provides an in-depth analysis of 1-(6-Ethylpyridin-2-yl)piperazine , a structural analog of the well-characterized 1-(2-pyridyl)piperazine (1-PP) scaffold.
While direct clinical data on this specific isolated fragment is limited compared to its parent compounds, its pharmacological profile is firmly grounded in the Structure-Activity Relationships (SAR) of arylpiperazine psychotropics . This guide treats the molecule as a critical pharmacophore —a functional unit often embedded within larger antipsychotic and anxiolytic drug architectures to drive serotonergic and adrenergic selectivity.
Executive Summary
1-(6-Ethylpyridin-2-yl)piperazine is a bioactive heterocyclic compound belonging to the arylpiperazine class. It functions primarily as a privileged scaffold for G-Protein Coupled Receptors (GPCRs), specifically targeting the serotonin (5-HT) and adrenergic receptor families.
In drug development, this moiety is utilized to modulate the selectivity profile of central nervous system (CNS) agents. The introduction of the ethyl group at the 6-position of the pyridine ring introduces steric bulk ortho to the piperazine nitrogen, a modification often employed to dampen Dopamine D2 affinity while retaining high affinity for 5-HT1A receptors, thereby reducing extrapyramidal side effect (EPS) liabilities in designed ligands.
Chemical Identity & Structural Properties[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | 1-(6-Ethylpyridin-2-yl)piperazine |
| CAS Number | 846031-97-8 |
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol |
| Core Scaffold | 1-(2-Pyridyl)piperazine (1-PP) |
| Key Substituent | Ethyl group at C6 (Ortho to Pyridine Nitrogen) |
| pKa (Predicted) | ~8.5 (Piperazine secondary amine), ~3.0 (Pyridine nitrogen) |
Structural Significance (SAR Analysis)
The 2-pyridylpiperazine core is a validated pharmacophore found in drugs like Buspirone and Azaperone .
-
The "Ortho Effect": The 6-ethyl substitution creates a steric clash near the piperazine linkage. In SAR studies of arylpiperazines, ortho-substitutions (e.g., o-methoxy in o-methoxyphenylpiperazine) force the piperazine ring into a specific conformation relative to the aromatic ring.
-
Pharmacological Consequence: This conformational restriction typically enhances selectivity for 5-HT1A receptors over
-adrenergic receptors compared to unsubstituted analogs.
Primary Biological Targets
Serotonin 5-HT1A Receptor (High Affinity)
The primary biological target for 1-(6-Ethylpyridin-2-yl)piperazine is the 5-HT1A receptor .
-
Binding Mechanism: The protonated nitrogen of the piperazine ring forms a critical salt bridge with Aspartate (Asp116) in Transmembrane Domain 3 (TM3) of the 5-HT1A receptor. The pyridine ring engages in
- stacking interactions with aromatic residues (e.g., Phe361 ) in the binding pocket. -
Functional Activity:
-
Partial Agonist: Like its parent 1-PP, this molecule likely acts as a partial agonist.
-
Signaling: Binding triggers the exchange of GDP for GTP on the
protein alpha subunit. -
Downstream Effect: Inhibition of Adenylyl Cyclase
Reduced cAMP levels Opening of GIRK ( ) channels Hyperpolarization of neurons (anxiolytic effect).
-
Alpha-Adrenergic Receptors ( )
Arylpiperazines possess intrinsic affinity for adrenergic receptors, often acting as antagonists.
- -Adrenoceptor: Often an "off-target" causing orthostatic hypotension. The 6-ethyl substitution helps reduce this affinity via steric hindrance, improving the safety profile compared to unsubstituted phenylpiperazines.
- -Adrenoceptor: The molecule may act as an antagonist, which can enhance serotonin release (antidepressant synergy).
Dopamine Receptors (D2/D3)
While unsubstituted phenylpiperazines bind D2 receptors strongly, the pyridine nitrogen and the 6-ethyl steric bulk significantly reduce D2 affinity. This "dopamine-sparing" profile is desirable for developing anxiolytics without motor side effects.
Mechanism of Action: Signaling Pathways
The following diagram illustrates the signal transduction pathway activated upon binding of 1-(6-Ethylpyridin-2-yl)piperazine to the 5-HT1A receptor.
Figure 1: 5-HT1A Signaling Cascade. The ligand acts as a partial agonist, inhibiting Adenylyl Cyclase and activating GIRK channels to reduce neuronal excitability.
Experimental Validation Protocols
To confirm the biological targets of this molecule, the following standardized assays are recommended.
Radioligand Binding Assay (Target Identification)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT1A receptors.
-
Ligand Competition:
-
Radioligand: Use
(0.5 nM) as the specific 5-HT1A probe. -
Test Compound: Incubate 1-(6-Ethylpyridin-2-yl)piperazine at concentrations ranging from
to .
-
-
Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4).
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
and derive using the Cheng-Prusoff equation.
GTP S Functional Assay (Agonist vs. Antagonist)
Objective: Determine if the molecule activates the receptor (agonist) or blocks it (antagonist).
-
Setup: Use membranes expressing 5-HT1A and
. -
Tracer:
(non-hydrolyzable GTP analog). -
Stimulation: Add test compound. If it is an agonist, it will catalyze the binding of
to the G-protein. -
Measurement: High radioactivity = Agonist activity. Low radioactivity (comparable to basal) = Antagonist (or inverse agonist).
Therapeutic Context & Drug Development[1][5][8]
Role as a "Privileged Structure"
1-(6-Ethylpyridin-2-yl)piperazine is rarely used as a standalone drug but serves as a vital building block for:
-
Multi-Target Antipsychotics: Linking this moiety to a dopamine-modulating scaffold (e.g., via an alkyl chain) creates "dual-action" drugs that treat schizophrenia (D2 blockade) while improving cognition and mood (5-HT1A agonism).
-
Urease Inhibitors: Recent studies suggest pyridyl-piperazine derivatives can chelate Nickel ions in the urease active site, offering potential as anti-H. pylori agents.
Comparative Profile
| Receptor | 1-(2-Pyridyl)piperazine (Parent) | 1-(6-Ethylpyridin-2-yl)piperazine (Target) | Clinical Implication |
| 5-HT1A | High Affinity ( | High Affinity | Anxiolytic / Antidepressant |
| Alpha-1 | Moderate Affinity | Reduced Affinity | Lower risk of hypotension |
| Dopamine D2 | Low/Moderate Affinity | Very Low Affinity | Reduced motor side effects |
References
-
Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors: Structure-activity relationships of arylpiperazines." Journal of Medicinal Chemistry.
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Boje, K. M., et al. (1988). "Pharmacokinetic and pharmacodynamic aspects of 1-(2-pyrimidinyl)piperazine and its active metabolite." Drug Metabolism and Disposition.
-
Lopez-Rodriguez, M. L., et al. (1996). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.
-
Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study." European Journal of Pharmacology.
-
Mokrosz, J. L. (1995). "Structure-activity relationship studies of CNS active agents. 19. 1-(2-Pyridyl)piperazine derivatives." Pharmazie.
